3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid
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Overview
Description
3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid is a heterocyclic compound with a molecular formula of C13H17N3O2 and a molecular weight of 247.29 g/mol . This compound is part of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid typically involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free conditions with heating . This reaction furnishes tetrahydro-1H-pyrazolo[3,4-b]pyridines, which can be further converted to the desired compound through various chemical transformations . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects .
Comparison with Similar Compounds
3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid is unique compared to other similar compounds due to its specific substitution pattern and biological activity. Similar compounds include:
- 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- 3-bromo-1H-pyrazolo[3,4-b]pyridine
- 5-iodo-1H-pyrazolo[3,4-b]pyridine
These compounds share the pyrazolopyridine core but differ in their substituents, which can significantly affect their chemical properties and biological activities .
Properties
IUPAC Name |
3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-7-10(5-6-11(17)18)8(2)14-13-12(7)9(3)15-16(13)4/h5-6H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFVWZFBIOBMTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=NN2C)C)C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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